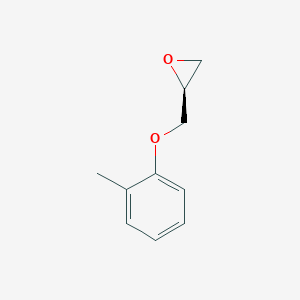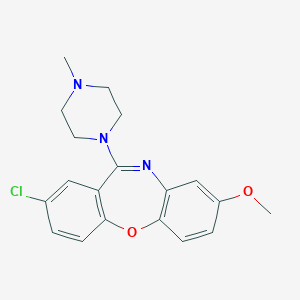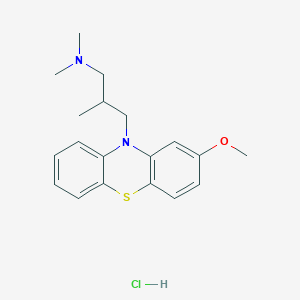
rac Methotrimeprazine Hydrochloride
Overview
Description
10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by its complex structure, which includes a dimethylamino group, a methoxy group, and a phenothiazine core.
Mechanism of Action
Target of Action
Methotrimeprazine, also known as rac Methotrimeprazine Hydrochloride, primarily targets dopamine receptors in the brain . It acts as an antagonist, meaning it blocks these receptors and prevents dopamine from binding to them . In addition to dopamine receptors, Methotrimeprazine also binds to 5HT2 (serotonin) receptors , which may contribute to its antipsychotic effects .
Biochemical Pathways
Methotrimeprazine has antagonist actions at multiple neurotransmitter receptor sites, including dopaminergic, cholinergic, serotonin, and histamine receptors . By blocking these receptors, Methotrimeprazine can influence several biochemical pathways in the brain, leading to a reduction in symptoms of psychosis and manic phases of bipolar disorder .
Result of Action
The molecular and cellular effects of Methotrimeprazine’s action result in its antipsychotic effects. By blocking dopamine and 5HT2 receptors, Methotrimeprazine can help to normalize the balance of neurotransmitters in the brain . This can reduce symptoms of psychosis and manic phases of bipolar disorder .
Action Environment
The action, efficacy, and stability of Methotrimeprazine can be influenced by various environmental factors. For example, the presence of other drugs can affect Methotrimeprazine’s effectiveness through drug-drug interactions. Additionally, individual factors such as a person’s age, weight, genetics, and overall health status can also influence how Methotrimeprazine works in the body .
Biochemical Analysis
Biochemical Properties
rac Methotrimeprazine Hydrochloride has been found to have pharmacological activity similar to that of both chlorpromazine and promethazine . It has the histamine-antagonist properties of the antihistamines together with central nervous system effects resembling those of chlorpromazine . It is known to interact with multiple neurotransmitter receptors, including dopamine, cholinergic, serotonin, and histamine receptors .
Cellular Effects
This compound has been shown to have various effects on cells. It is used in the management of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder . It has been found to have an antipsychotic effect, largely due to its antagonism of dopamine receptors in the brain . In addition, its binding to 5HT2 receptors may also play a role .
Molecular Mechanism
The molecular mechanism of action of this compound is largely due to its antagonism of dopamine receptors in the brain . In addition, its binding to 5HT2 receptors may also play a role . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound undergoes considerable first-pass metabolism in the liver, suggesting that its effects may change over time as it is metabolized .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to undergo considerable first-pass metabolism in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride typically involves multiple steps. One common method starts with the preparation of the phenothiazine core, followed by the introduction of the methoxy group at the 2-position. The dimethylamino group is then added to the 3-position of the propyl chain. The final step involves the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.
Scientific Research Applications
10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its antipsychotic and antiemetic properties, making it a candidate for treating mental health disorders and nausea.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic with a similar mechanism of action.
Uniqueness
10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce side effects compared to other phenothiazine derivatives.
Properties
IUPAC Name |
3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGFPIWRAEFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924552 | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-80-2, 1236-99-3 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenothiazine, 10-(3-(dimethylamino)-2-methylpropyl)-2-methoxy-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levomepromazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



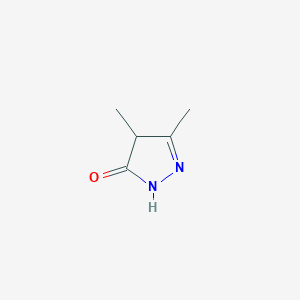
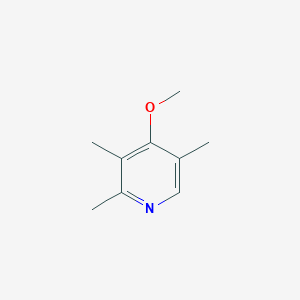
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
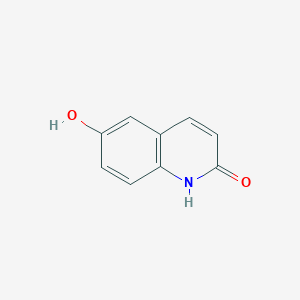
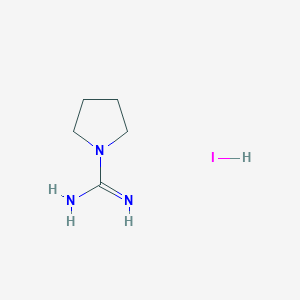
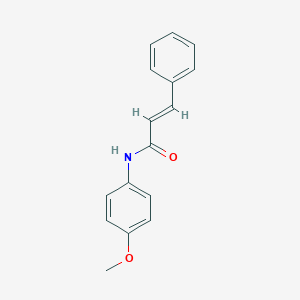

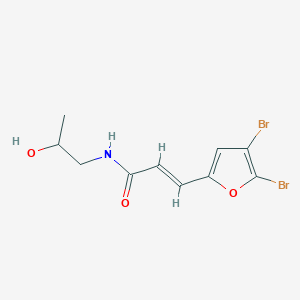

![10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one](/img/structure/B21672.png)
